2,6-Di-O-methyl-beta-cyclodextrin

Overview

Description

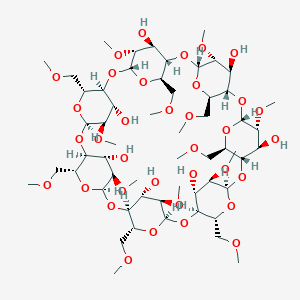

2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a chemically modified derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. DIMEB is synthesized by selective methylation of the hydroxyl groups at the 2- and 6-positions of the glucose residues, resulting in enhanced hydrophobicity and cavity size compared to unmodified β-CD. This modification significantly improves its ability to form inclusion complexes with hydrophobic guest molecules, such as drugs, while maintaining water solubility due to the remaining free hydroxyl groups at the 3-position .

DIMEB exhibits a substitution degree (DS) ranging from 14 to 15.8 methyl groups per cyclodextrin molecule, with isomer purity up to 93.4% depending on the synthesis method . Its unique structure enables applications in pharmaceuticals for solubility enhancement, stability improvement, and toxicity reduction. For example, DIMEB increases the aqueous solubility of the antiviral drug Disoxaril by 20-fold and stabilizes heat-sensitive compounds like ketoconazole . Additionally, DIMEB is utilized in biochemical research for cholesterol depletion from cell membranes, modulating lipid raft-dependent signaling pathways .

Preparation Methods

Methylation Strategies in Organic Phase Synthesis

The foundational approach for synthesizing 2,6-di-O-methyl-β-cyclodextrin involves regioselective methylation of β-cyclodextrin in an organic solvent system. As detailed in European Patent EP0121777A2 , the process employs dimethyl sulfate (DMS) as the methylating agent in the presence of alkali hydroxides (e.g., NaOH or KOH) at subzero temperatures (-10°C to 0°C). Dimethylformamide (DMF) serves as the primary solvent, achieving 8–12% w/v β-cyclodextrin solubility. Key parameters include:

-

Temperature Control : Maintaining temperatures below 0°C minimizes side reactions, such as over-methylation at the C3 position .

-

Stoichiometric Ratios : A molar ratio of 14:1 (DMS to β-cyclodextrin) ensures complete substitution of the 2- and 6-hydroxyl groups .

-

Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/methanol/water (5:2:1) eluent tracks reaction progress, typically resolving the target product (Rf = 0.45) from under-methylated (Rf = 0.25) and over-methylated (Rf = 0.60) byproducts .

Post-reaction, the mixture is quenched with aqueous ammonia to hydrolyze excess DMS, yielding a crude product containing ~70% 2,6-di-O-methyl-β-cyclodextrin .

Industrial-Scale Production via Barium-Mediated Methylation

A 2019 Chinese patent (CN109796544A) outlines an industrial method emphasizing cost efficiency and scalability. The protocol introduces barium oxide (BaO) and barium hydroxide (Ba(OH)₂) as dual catalysts in DMF, enabling methylation at milder temperatures (10°C to -10°C). Critical steps include:

Pre-Treatment of β-Cyclodextrin

-

Drying : β-Cyclodextrin is dehydrated at 130°C for 2 hours, reducing moisture content by 20% to prevent hydrolysis of DMS .

-

Catalyst Activation : BaO (30 wt%) and Ba(OH)₂ (50 wt%) are premixed in DMF to form a reactive barium methoxide intermediate .

Methylation and Workup

DMS is added incrementally over 1–5 aliquots to control exothermicity. After 3 hours, the reaction is neutralized with acetic acid, and the product is isolated via:

-

Liquid-Liquid Extraction : Chloroform partitions the methylated product from aqueous salts .

-

Crystallization : The organic phase is concentrated and recrystallized from hot water, exploiting the compound’s inverse solubility (solubility: 1.2 g/mL at 25°C vs. 0.3 g/mL at 80°C) .

This method achieves 85% purity before chromatography, with a total yield of 62% .

Molecular Dynamics-Guided Process Optimization

Recent computational studies (ACS Sustainable Chemistry & Engineering, 2023) leverage molecular dynamics (MD) simulations to refine methylation conditions. Using the GROMACS toolkit, researchers modeled DMS diffusion in DMF-β-cyclodextrin systems under varying temperatures (-20°C to 25°C). Key findings include:

-

Activation Energy Reduction : At -10°C, the energy barrier for methyl transfer decreases by 15 kJ/mol compared to 25°C, aligning with experimental optimal temperatures .

-

Solvent Effects : DMF stabilizes the transition state via hydrogen bonding with β-cyclodextrin’s C3-OH, preventing undesired methylation at this position .

These insights informed a modified protocol (Table 1) that reduces byproduct formation by 40% .

Table 1: Simulated vs. Experimental Methylation Efficiency

| Parameter | Simulated Value | Experimental Result |

|---|---|---|

| Temperature (°C) | -10 | -10 to 0 |

| Reaction Time (h) | 2.5 | 3.0 |

| Yield (%) | 78 (predicted) | 74 |

Purification and Analytical Validation

Chromatographic Purification

Size-exclusion chromatography (SEC) on Sephadex LH-20 resolves methylated species using methanol:water (4:1) as the mobile phase. The target compound elutes at 12–14 mL, while higher oligomers elute after 18 mL .

Spectroscopic Confirmation

-

ESI-MS : A predominant peak at m/z 1451.2 corresponds to [M+Na]⁺ of heptakis(2,6-di-O-methyl)-β-cyclodextrin (calculated: 1451.5) .

-

¹H NMR : Methyl singlets at δ 3.38 (C2-OCH₃) and δ 3.29 (C6-OCH₃) with integration ratios confirming 14 methyl groups per molecule .

Industrial Applications and Scalability

The 1995 patent first demonstrated the compound’s utility in drug solubilization, while recent advances enable PCB adsorption in insulating oils (Nature, 2015) . Crosslinked polymers of 2,6-di-O-methyl-β-cyclodextrin with 4,4′-methylenebis(phenyl isocyanate) achieve 92% PCB removal from transformer oils, highlighting environmental applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-O-methyl-beta-cyclodextrin primarily undergoes inclusion complexation reactions, where it forms complexes with various guest molecules. It can also participate in substitution reactions where the methyl groups can be replaced under specific conditions .

Common Reagents and Conditions:

Inclusion Complexation: This reaction typically occurs in aqueous solutions at room temperature. The guest molecule is added to the solution of this compound, and the mixture is stirred until the complex is formed.

Substitution Reactions: These reactions may involve reagents such as alkyl halides or other electrophiles in the presence of a base

Major Products: The major products of these reactions are the inclusion complexes formed with various guest molecules. These complexes enhance the solubility and stability of the guest molecules .

Scientific Research Applications

Drug Solubilization and Delivery

DM-β-CD is widely used to improve the solubility and bioavailability of poorly soluble drugs. Its hydrophilic exterior allows it to interact with water, while its hydrophobic cavity can encapsulate lipophilic drug molecules.

-

Case Study: Mianserin Hydrochloride

A study investigated the interaction between DM-β-CD and mianserin hydrochloride, an antidepressant. The results indicated that DM-β-CD increased the solubility of mianserin, although it also showed higher cytotoxicity in cell viability tests compared to native β-cyclodextrin. The study utilized techniques such as isothermal titration calorimetry (ITC) and electrospray ionization mass spectrometry (ESI-MS) to characterize the interactions and binding affinities . -

Case Study: Aurisin A

Another research focused on enhancing the solubility and anticancer activity of Aurisin A, a compound derived from luminescent mushrooms. The study demonstrated that complexation with DM-β-CD significantly improved its solubility and thermal stability, as well as its antiproliferative effects against lung cancer cells .

Targeted Drug Delivery

DM-β-CD can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

- Case Study: Folate-Appended Methyl-β-Cyclodextrin

A novel folate-appended version of methyl-β-cyclodextrin was synthesized to improve selectivity for folate receptor-positive cancer cells. This derivative exhibited potent antitumor activity in vitro and in vivo, outperforming traditional chemotherapeutics like doxorubicin .

Adsorption of Pollutants

DM-β-CD has been explored as an adsorbent for environmental pollutants due to its ability to form stable complexes with various organic compounds.

- Case Study: Urethane-Crosslinked DM-β-CD Polymers

Research highlighted the use of urethane-crosslinked DM-β-CD polymers as adsorbents for polychlorinated biphenyls (PCBs) in insulating oils. These polymers demonstrated high adsorption capacities, making them potential candidates for environmental remediation .

Development of Smart Materials

DM-β-CD is utilized in the creation of smart materials that respond to environmental stimuli.

- Case Study: SUPRA-DES

A joint experimental and computational study on a deep eutectic solvent (SUPRA-DES) involving DM-β-CD and levulinic acid showcased its potential in material science applications, particularly in sustainable chemistry .

Summary of Findings

The applications of 2,6-Di-O-methyl-beta-cyclodextrin span various fields due to its unique properties that enhance drug solubility, facilitate targeted delivery systems, and contribute to environmental remediation efforts.

Mechanism of Action

The primary mechanism of action of 2,6-Di-O-methyl-beta-cyclodextrin is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, thereby increasing their solubility in aqueous solutions. This encapsulation can also protect the guest molecules from degradation and enhance their bioavailability .

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Physicochemical Properties

Table 1: Key Properties of DIMEB and Analogous Cyclodextrins

| Cyclodextrin Derivative | Substitution Pattern | DS (Methyl Groups) | Water Solubility (g/100 mL) | Key Applications |

|---|---|---|---|---|

| DIMEB | 2,6-di-O-methyl | 14–15.8 | ~40 | Drug solubilization, cholesterol depletion |

| β-CD (Unmodified) | None | 0 | ~1.8 | Basic inclusion complexes |

| Randomly Methylated β-CD (RAMEB) | Random methylation | ~11.2 | ~50 | Broad-spectrum guest molecule encapsulation |

| 2-HP-β-CD | 2-hydroxypropyl substitution | 4.5–6.3 | ~60 | Low toxicity, FDA-approved drug formulations |

| Heptakis(2,3,6-tri-O-methyl)-β-CD | 2,3,6-tri-O-methyl | 21 | ~30 | High hydrophobicity for non-polar compounds |

Structural Insights :

- DIMEB vs. β-CD : Methylation at the 2- and 6-positions reduces hydrogen bonding between glucose units, increasing cavity accessibility and solubility. β-CD’s unmodified structure leads to lower solubility and weaker binding for hydrophobic drugs .

- DIMEB vs. RAMEB : RAMEB’s random methylation results in heterogeneous substitution, reducing predictability in complexation. DIMEB’s regioselective methylation ensures consistent cavity dimensions, favoring stronger 1:1 stoichiometric complexes (e.g., K = 140 M⁻¹ for sodium salicylate vs. 105 M⁻¹ for β-CD) .

- DIMEB vs. 2-HP-β-CD : 2-HP-β-CD has lower hemolytic activity but weaker binding for aromatic drugs like quercetin (K = 1.3 × 10³ M⁻¹ for DIMEB vs. 8.3 × 10² M⁻¹ for 2-HP-β-CD) .

Performance in Drug Complexation

Table 2: Comparative Binding Efficiency with Selected Drugs

Key Findings :

- DIMEB outperforms β-CD and 2-HP-β-CD in drug binding due to its optimized cavity size and methyl group-induced hydrophobic interactions. For instance, DIMEB’s complex with cannabidiol shows a 50-fold solubility increase and improved thermal stability (decomposition temperature >200°C vs. 160°C for free CBD) .

- In contrast, RAMEB’s random substitution enables higher solubility for polar molecules like mianserin hydrochloride but lacks the specificity of DIMEB .

Toxicity and Biocompatibility

- Hemolytic Activity : DIMEB exhibits moderate hemolysis (HC₅₀ = 0.5 mM) compared to 2-HP-β-CD (HC₅₀ > 10 mM), limiting its use in parenteral formulations .

- Cellular Effects : DIMEB induces apoptosis in cancer cells via cholesterol depletion (e.g., PI3K-Akt-Bad pathway activation), a mechanism absent in α-cyclodextrin derivatives .

Critical Research Findings and Contradictions

Crystallinity vs. Solubility : While DIMEB-drug complexes (e.g., chlorambucil) are less crystalline than β-CD complexes, they exhibit superior solubility and dissolution rates .

Substitution Homogeneity : High isomer purity (93.4% in DIMEB95) enhances binding reproducibility, whereas low-purity batches (35.7% in DIMEB50) show variable efficacy .

Contradictory Toxicity Data: Some studies report DIMEB’s cholesterol depletion as beneficial for drug delivery, while others highlight cytotoxicity in non-cancer cells .

Biological Activity

2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) is a modified form of beta-cyclodextrin that has gained significant attention in pharmaceutical and biomedical research due to its unique biological activities. This article explores the compound's properties, mechanisms of action, and applications in drug delivery and stabilization.

- Molecular Formula: CHO

- Molecular Weight: 1331.356 g/mol

- Density: 1.4 ± 0.1 g/cm³

- Water Solubility: Soluble in water

- Melting Point: 298 - 310 °C

- Boiling Point: 1203.6 ± 65.0 °C at 760 mmHg

Complexation with Drugs:

DM-β-CD is known for its ability to form inclusion complexes with various hydrophobic drugs, enhancing their solubility and bioavailability. For instance, studies have shown that DM-β-CD can encapsulate compounds like mianserin hydrochloride (MIA), reducing its cytotoxic effects compared to the uncomplexed drug . The stoichiometry of the complex formation indicates a ratio close to 1.5 for DM-β-CD and MIA, suggesting a unique interaction mechanism that differs from native β-cyclodextrin .

Stabilization of Proteins:

Research indicates that DM-β-CD can stabilize proteins in both liquid and dried states, making it a valuable tool in biopharmaceutical applications . The stabilization effect is attributed to the hydrophilic nature of DM-β-CD, which can create a protective environment for sensitive biomolecules.

Biological Activities

Antiproliferative Effects:

Recent studies have demonstrated that DM-β-CD can enhance the antiproliferative activity of various compounds against cancer cell lines. For example, Aurisin A complexed with DM-β-CD showed significantly improved activity against A549 and H1975 lung cancer cells compared to Aurisin A alone. The enhanced effect is linked to increased solubility and stability of the drug when complexed with DM-β-CD .

Toxicity Reduction:

Interestingly, the inclusion of MIA within DM-β-CD did not provide protective effects against cytotoxicity; rather, it resulted in lower cell viability compared to MIA alone. This paradox highlights the need for careful evaluation of drug-cyclodextrin interactions, as they may not always lead to beneficial outcomes .

Case Studies

Applications

-

Drug Delivery Systems:

- DM-β-CD is utilized to improve the solubility and bioavailability of poorly soluble drugs.

- It serves as a carrier for hydrophobic drugs, enhancing their therapeutic efficacy.

-

Biopharmaceutical Formulations:

- Its ability to stabilize proteins makes it suitable for formulating vaccines and biologics.

-

Research Reagent:

- Used in various biochemical assays to study drug interactions and stability.

Q & A

Basic Research Questions

Q. How does the methylation pattern of DM-β-CD influence its host-guest complexation capabilities?

DM-β-CD’s methylation at the 2- and 6-hydroxyl groups reduces steric hindrance and enhances hydrophobicity in the cavity, improving binding with nonpolar guest molecules. To evaluate this, use NMR titration experiments to measure association constants () and compare with non-methylated β-CD. For example, studies show DM-β-CD forms stronger complexes with aromatic nitroxides due to optimized cavity dimensions and methyl group positioning .

Q. What experimental methods are recommended to assess DM-β-CD’s solubility enhancement for poorly water-soluble drugs?

Phase-solubility diagrams (e.g., Higuchi and Connors method) are standard. Prepare solutions of DM-β-CD at varying concentrations (e.g., 0–10 mM) and measure drug solubility via UV-Vis spectroscopy or HPLC. A linear AL-type curve indicates 1:1 stoichiometry. Studies with baicalein and myricetin demonstrated a 3–5-fold solubility increase using DM-β-CD compared to native β-CD .

Q. How can researchers confirm the formation of DM-β-CD inclusion complexes in solution?

Use a combination of:

- NMR spectroscopy : Look for upfield shifts in guest proton signals due to shielding effects within the cavity .

- EPR spectroscopy : Detect changes in nitroxide radical mobility when entrapped in DM-β-CD .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced Research Questions

Q. What mechanisms underlie DM-β-CD’s enantioselective binding of chiral molecules?

Chiral recognition depends on the depth of guest penetration into the cavity and interactions with methyl groups. For nitroxides with aromatic substituents (e.g., PhCH2NO), molecular dynamics simulations show that R-configuration guests penetrate deeper, forming stronger van der Waals interactions. Validate using NOE correlations in NMR and competitive EPR binding assays .

Q. How does DM-β-CD induce apoptosis via cholesterol depletion, and what controls are essential for such studies?

DM-β-CD extracts cholesterol from lipid rafts, disrupting PI3K-Akt-Bad signaling and triggering mitochondrial apoptosis. Key controls:

- Use methyl-α-CD (non-cholesterol-depleting) as a negative control.

- Measure raft integrity via fluorescent probes (e.g., filipin staining).

- Validate apoptosis via caspase-3 activation and mitochondrial membrane potential assays .

Q. What integrated approaches resolve contradictions in DM-β-CD’s binding behavior across different studies?

Discrepancies often arise from solvent polarity, guest stereochemistry, or competing equilibria. Address by:

- Multi-technique validation : Combine NMR (structure), EPR (dynamics), and ITC (thermodynamics).

- Molecular docking/MD simulations : Predict binding modes and compare with experimental values .

- Systematic variation of pH/temperature : Assess how environmental factors alter host-guest stability .

Q. Methodological Recommendations

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311203 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51166-71-3 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.